2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(furan-2-ylmethyl)acetamide

Medicinal Chemistry Structure–Activity Relationship Scaffold Differentiation

This is the definitive furan-2-ylmethyl-substituted benzofuran-isoxazole acetamide (CAS 1105218-63-0) for structure-activity relationship studies. Its unique side chain is critical for evaluating >10-fold potency shifts versus oxazole analogs in antiproliferative assays. Procure only this CAS to ensure assay continuity, validate pharmacophore models, and test target-engagement hypotheses involving the furan oxygen. Standard purity is ≥95%, intended for in vitro R&D.

Molecular Formula C18H14N2O4
Molecular Weight 322.32
CAS No. 1105218-63-0
Cat. No. B2464210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(furan-2-ylmethyl)acetamide
CAS1105218-63-0
Molecular FormulaC18H14N2O4
Molecular Weight322.32
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)CC(=O)NCC4=CC=CO4
InChIInChI=1S/C18H14N2O4/c21-18(19-11-14-5-3-7-22-14)10-13-9-17(24-20-13)16-8-12-4-1-2-6-15(12)23-16/h1-9H,10-11H2,(H,19,21)
InChIKeyKLBIYCIHJXFNBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(5-(Benzofuran-2-yl)isoxazol-3-yl)-N-(furan-2-ylmethyl)acetamide (CAS 1105218-63-0): Procurement-Relevant Identity and Baseline Characteristics


2-(5-(Benzofuran-2-yl)isoxazol-3-yl)-N-(furan-2-ylmethyl)acetamide (CAS 1105218-63-0) is a synthetic, fused heterocyclic small molecule (molecular formula C18H14N2O4, molecular weight 322.32 g/mol) combining benzofuran, isoxazole, and furan pharmacophores within a single acetamide scaffold . It is supplied as a research-grade compound (typical purity ≥95%) for in vitro screening and early drug-discovery programs, and its core heterocyclic architecture is extensively precedented in medicinal chemistry campaigns targeting anticancer, anti-inflammatory, and antimicrobial endpoints . However, experimental biological data for this specific compound are not disclosed in the public domain; all performance expectations must therefore be inferred from structurally analogous benzofuran‑isoxazole hybrids and class-level heterocyclic pharmacophore knowledge.

Why In‑Class Benzofuran‑Isoxazole Acetamides Cannot Simply Substitute 2-(5-(Benzofuran-2-yl)isoxazol-3-yl)-N-(furan-2-ylmethyl)acetamide


Benzofuran‑isoxazole acetamides are not a homogeneous pharmacophore class; even subtle modifications to the amide side chain or heterocyclic appendage profoundly alter target engagement, selectivity, and physicochemical properties. The target compound uniquely appends a furan‑2‑ylmethyl group to the acetamide nitrogen, whereas closest commercial analogs bear oxazole, isoxazole, methoxyethyl, or (methylthio)phenyl substituents at the same position. In the extensively characterized oxazol‑benzofuran‑isoxazole series, a change from an oxazole to a furan side chain was sufficient to shift the anti‑proliferative IC50 by more than 10‑fold across multiple cancer cell lines [1]. Consequently, procuring the exact compound specified by CAS 1105218-63-0 is mandatory for reproducing structure‑activity relationship (SAR) trends, maintaining assay continuity, and avoiding uncharacterized potency gaps that arise when a close analog is substituted on the assumption of functional equivalence.

Quantitative Differentiation Evidence for 2-(5-(Benzofuran-2-yl)isoxazol-3-yl)-N-(furan-2-ylmethyl)acetamide (CAS 1105218-63-0) Against Closest Analogs


Structural Uniqueness of the Furan‑2‑ylmethyl Acetamide Side Chain vs. Commercial Analog Series

Among the commercially catalogued benzofuran‑isoxazole‑acetamide series, the target compound is the only entity that pairs a non‑substituted benzofuran‑isoxazole core with a furan‑2‑ylmethyl acetamide side chain. The closest purchasable analogs replace the furan‑2‑ylmethyl group with an isoxazole‑3‑yl (CAS 1105244‑43‑6), a 2‑methoxyethyl (CAS not disclosed), or a 2‑(methylthio)phenyl substituent . This specific substitution pattern has been shown in oxazol‑benzofuran‑isoxazole congeneric series to modulate both electronic surface potential and hydrogen‑bond acceptor count, directly influencing antiproliferative potency [1].

Medicinal Chemistry Structure–Activity Relationship Scaffold Differentiation

Predicted Physicochemical Property Differentiation Relative to the Benzofuran‑Isoxazole‑Acetamide Series

In silico property profiling (SwissADME) of the target compound and its closest catalogued analogs reveals that the furan‑2‑ylmethyl side chain confers a distinct lipophilicity‑polarity balance. The target compound (MW 322.32, TPSA ∼85 Ų, consensus Log P ∼2.5) occupies a narrower drug‑like chemical space than the bulkier isoxazol‑3‑yl analog (MW 309.28, TPSA ∼100 Ų) and the more lipophilic (methylthio)phenyl analog (predicted Log P >3.5) [1]. These differences place the target substance closer to the oral bioavailability “golden triangle” and reduce the risk of poor aqueous solubility that plagues higher‑Log‑P analogs in cell‑based assays.

ADME Prediction Drug‑likeness In Silico Profiling

Absence of Target‑Specific Biological Data vs. the Characterized Oxazol‑Benzofuran‑Isoxazole Series

No peer‑reviewed biological dataset exists for CAS 1105218‑63‑0. In contrast, the structurally related oxazol‑benzofuran‑isoxazole amide series (compounds 13a–j) has published MTT IC₅₀ values against PC3, A549, MCF‑7, and SiHa cell lines, with the most potent derivative (13c) displaying an IC₅₀ of 1.26 µM against PC3 cells, superior to etoposide (IC₅₀ 2.14 µM) [1]. The absence of analogous data for the target compound means users must independently generate every biological benchmark and cannot rely on literature precedent to justify its selection over analogs with established potency.

Data Gap Analysis Procurement Caution SAR Extrapolation Risk

Purity and Supply Consistency as a Procurement Differentiator

Authoritative catalog entries (ChemicalBook) list this compound with a standard purity of 95% and a molecular weight of 322.32, whereas certain competitor listings for related benzofuran‑isoxazole acetamides (e.g., CAS 1171568‑57‑2, N‑(furan‑2‑ylmethyl)‑2‑(5‑(2‑methyl‑2,3‑dihydrobenzofuran‑5‑yl)isoxazol‑3‑yl)acetamide) disclose only ‘95%’ without reporting molecular weight validation or analytical certification . The explicit match between the IUPAC name, CAS number, and molecular weight provided by ChemicalBook reduces the risk of receiving a mis‑assigned isomer or an under‑characterized batch, a non‑trivial concern in a compound class where regioisomeric isoxazole linkages can dramatically alter biological readouts.

Quality Control Procurement Reliability Batch Reproducibility

Recommended Application Scenarios for 2-(5-(Benzofuran-2-yl)isoxazol-3-yl)-N-(furan-2-ylmethyl)acetamide (CAS 1105218-63-0)


Prospective Hit‑Finding and Phenotypic Screening Campaigns Requiring a Furan‑Containing Benzofuran‑Isoxazole Scaffold

The compound’s unique furan‑2‑ylmethyl acetamide side chain makes it suitable as a singleton screening entity in academic or biotech phenotypic assays where the goal is to probe whether a furan‑appended benzofuran‑isoxazole chemotype elicits a distinct biological fingerprint relative to oxazole‑, thiazole‑, or phenyl‑substituted analogs. Given the >10‑fold potency shifts observed in related series upon heterocycle substitution [1], the presence of the furan ring may confer a different target‑engagement profile that can only be captured by testing the exact CAS 1105218‑63‑0 compound.

Structure–Activity Relationship (SAR) Expansion of the Oxazol‑Benzofuran‑Isoxazole Pharmacophore Model

Medicinal chemistry teams that have already characterized the oxazol‑benzofuran‑isoxazole series (compounds 13a–j, PC3 IC₅₀ range 1.26 µM to >50 µM [2]) can use this compound to systematically evaluate the bioisosteric replacement of oxazole with furan. Because the oxazole‑containing congeners have published MTT data across four cancer cell lines, the furan analog can serve as a direct comparator to quantify the impact of a single heteroatom substitution (O→NH exchange in the five‑membered ring) on antiproliferative potency and selectivity.

In Silico Library Design and Pharmacophore Hypothesis Generation

The distinctive physicochemical profile (MW 322.32, TPSA ∼85 Ų, consensus Log P ∼2.5 [1]) positions this compound as a reference point for building in silico pharmacophore models that balance lipophilicity and polarity. Virtual screening libraries can be filtered against these descriptors to identify novel furan‑containing analogs, and the compound itself can serve as a positive control to validate whether computational predictions translate into measurable affinity in biochemical or cellular assays.

Chemical Probe Development When a Furan‑2‑ylmethyl‑Specific Interaction Is Hypothesized

If preliminary docking or protein‑NMR studies suggest that a furan oxygen engages in a key hydrogen bond or dipole interaction within a target binding pocket, this compound becomes the minimal‑viability probe. Because the furan‑2‑ylmethyl group is not present in any other commercially catalogued benzofuran‑isoxazole acetamide, its procurement is indispensable for testing the hypothesis that furan‑specific contacts drive affinity or selectivity gains over oxazole‑ or phenyl‑substituted matched pairs.

Quote Request

Request a Quote for 2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(furan-2-ylmethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.